molecular formula C13H13N3OS B1587344 4-(4-Phenoxyphenyl)-3-thiosemicarbazide CAS No. 206761-85-5

4-(4-Phenoxyphenyl)-3-thiosemicarbazide

Cat. No. B1587344
M. Wt: 259.33 g/mol
InChI Key: KIHDOYIABVFNJO-UHFFFAOYSA-N
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Description

“4-Phenoxyphenol” is a compound that has a molecular formula of C12H10O2 . It’s related to “4-(4-Phenoxyphenyl)-3-thiosemicarbazide”, but they are not the same compound .


Synthesis Analysis

There are various methods for synthesizing compounds similar to “4-(4-Phenoxyphenyl)-3-thiosemicarbazide”. For instance, the CuAAC reaction of terminal alkynes can produce triazolic 1,4-disubstituted compounds . Another method involves the reaction of phenol with sodium hydroxide and p-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, “4-Phenoxyphenol” has a molecular formula of C12H10O2 and an average mass of 186.207 Da .


Chemical Reactions Analysis

The CuAAC reaction of terminal alkynes can produce triazolic 1,4-disubstituted compounds . This reaction is efficient and mild, making it a valuable method for synthesizing a variety of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyriproxyfen, a related compound, is a solid with a melting range of 48-50ºC and is only slightly soluble in water .

Scientific Research Applications

Anticancer Potential

4-(4-Phenoxyphenyl)-3-thiosemicarbazide derivatives exhibit promising anticancer activity. In a study, thiosemicarbazide derivatives showed toxic effects on gastric cancer cells without harming normal fibroblasts. These compounds influenced cell division, primarily at the replication stage, and induced DNA damage, suggesting potential as anticancer agents (Pitucha et al., 2020). Another study reported thiosemicarbazide derivatives exhibiting cytotoxic effects on melanoma cells, potentially by downregulating the expression of dihydroorotate dehydrogenase (DHODH), a therapeutic target in cancer treatment (Kozyra et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial activities. One study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which exhibited significant antimicrobial activities against various microbes (Noolvi et al., 2016). Additionally, a research on the synthesis of 4-[4-(2-phenylethenyl) phenyl] thiosemicarbazide and related products explored their potential as anti-inflammatory agents, although no significant anti-inflammatory activity was found in the tested compounds (Varma & Chatterjee, 1986).

Corrosion Inhibition

Thiosemicarbazide derivatives have shown efficacy in inhibiting corrosion. A study demonstrated the capability of synthesized thiosemicarbazides to prevent carbon steel corrosion in acid solutions. These compounds increased inhibition efficiency as their concentration increased, following Tempkin's adsorption isotherm (Quraishi et al., 2008).

Heterocyclic Synthesis

These derivatives are used in heterocyclic synthesis. For example, the reaction of 4-phenyl-3-thiosemicarbazide derivatives with 3-aminoacetonitrile resulted in condensed products suitable for synthesizing coumarin, pyrazole, thiazole, and thiophene derivatives, demonstrating their utility in creating diverse heterocyclic compounds (Mohareb et al., 1998).

Anticonvulsant Activity

Thiosemicarbazide derivatives have also been evaluated for their anticonvulsant properties. A study on 1-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides showed that these compounds provided protection against convulsions in mice and selectively inhibited NAD-dependent oxidations in rat brain homogenates, indicating potential as anticonvulsant agents (Parmar et al., 1977).

Pharmaceutical and Bioactive Material Synthesis

Thiosemicarbazide derivatives are significant intermediates in pharmaceutical and bioactive material synthesis. Their imine bond is particularly useful in organic synthesis, especially for preparing heterocycles and non-natural β-amino acids. A study reported the synthesis of new thiosemicarbazide derivatives by condensation reactions, showing high yields and good bioactivity, particularly against Mycobacterium Bovis (Sardari et al., 2017).

Structural and Spectroscopic Analysis

4-(4-Phenoxyphenyl)-3-thiosemicarbazide derivatives have been the subject of structural and spectroscopic analysis, aiding in the understanding of their chemical and physical properties. For instance, a study focusing on the synthesis of cobalt(II) thiosemicarbazone complexes provided insights into the coordination sites and geometries of these compounds, contributing to the broader understanding of their chemical behavior (El-Shazly et al., 2006).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, Phenyl isocyanate is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Future Directions

The future directions of research on “4-(4-Phenoxyphenyl)-3-thiosemicarbazide” and related compounds could involve further studies on their synthesis, properties, and potential applications. For instance, the exogenous application of a phenoxycarboxylic compound, 4-chlorophenoxyacetic acid (4-CPA), can induce chemical defenses to protect rice plants from white-backed planthoppers .

properties

IUPAC Name

1-amino-3-(4-phenoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-16-13(18)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDOYIABVFNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375123
Record name N-(4-Phenoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenyl)-3-thiosemicarbazide

CAS RN

206761-85-5
Record name N-(4-Phenoxyphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-85-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Matysiak, A Opolski - Bioorganic & medicinal chemistry, 2006 - Elsevier
A number of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative activities. The panel substitution included alkyl, …
Number of citations: 151 www.sciencedirect.com
MD Hall, KR Brimacombe, MS Varonka… - Journal of medicinal …, 2011 - ACS Publications
Cancer multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters presents a significant unresolved clinical challenge. One strategy to resolve MDR is to …
Number of citations: 124 pubs.acs.org
HE Elsayed, HY Ebrahim, EG Haggag… - Bioorganic & Medicinal …, 2017 - Elsevier
Natural products have documented oncology success history as valuable scaffolds for selective target modulation. Herein, the sapogenin hecogenin (1) was screened for its anti-breast …
Number of citations: 19 www.sciencedirect.com

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